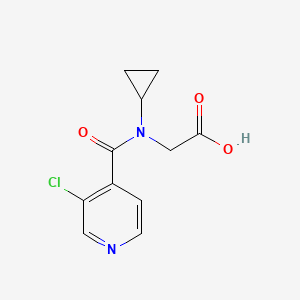

n-(3-Chloroisonicotinoyl)-n-cyclopropylglycine

Description

N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine is a synthetic compound characterized by a hybrid structure combining a 3-chloroisonicotinoyl moiety, a cyclopropyl group, and a glycine backbone. This compound is of interest due to its structural uniqueness, which may confer distinct physicochemical and biological properties compared to other heterocyclic or glycine-derived molecules.

Properties

Molecular Formula |

C11H11ClN2O3 |

|---|---|

Molecular Weight |

254.67 g/mol |

IUPAC Name |

2-[(3-chloropyridine-4-carbonyl)-cyclopropylamino]acetic acid |

InChI |

InChI=1S/C11H11ClN2O3/c12-9-5-13-4-3-8(9)11(17)14(6-10(15)16)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,16) |

InChI Key |

QXSWZXXCWVWBGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N(CC(=O)O)C(=O)C2=C(C=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine typically involves the reaction of 3-chloroisonicotinoyl chloride with N-cyclopropylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the 3-chloroisonicotinoyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Comparative Insights

Chlorinated Aromatic Systems: The 3-chloroisonicotinoyl group shares similarities with 3-Chloro-N-phenyl-phthalimide (), where chlorine enhances electrophilicity and influences π-π stacking in polymer synthesis. However, the phthalimide’s rigid planar structure contrasts with the isonicotinoyl’s pyridine flexibility . N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine () demonstrates how chlorine’s position (meta vs. para) affects solubility and bioactivity. The cyclopropane in both compounds may contribute to metabolic stability .

Cyclopropane-Containing Compounds: Cyclopropane rings, as in N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine, are known to confer steric strain and resistance to enzymatic degradation. This feature is critical in drug design for improving pharmacokinetics .

Glycine and Amide Linkers: The glycine backbone in the target compound contrasts with the thiazolidinone ring in NAT-1 (). Thiazolidinones are associated with antioxidant and anti-inflammatory activity, whereas glycine linkers may enhance solubility or facilitate conjugation .

Complexity vs. Simplicity :

- JNJ-54717793 () exemplifies high molecular complexity (bicyclic framework, trifluoromethyl groups), which often correlates with target selectivity in CNS drugs. In contrast, the target compound’s simpler structure may favor synthetic accessibility .

Biological Activity

n-(3-Chloroisonicotinoyl)-n-cyclopropylglycine (CICG) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

CICG is characterized by the presence of a cyclopropyl group and a chlorinated isonicotinoyl moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and other tissues.

CICG is believed to exert its biological effects primarily through modulation of neurotransmitter systems. It has been shown to interact with glutamate receptors, which play a crucial role in synaptic transmission and plasticity. Specifically, CICG acts as an antagonist at the NMDA receptor, which is implicated in various neurological disorders.

Pharmacological Effects

- Neuroprotective Effects : Studies have indicated that CICG may provide neuroprotective benefits by reducing excitotoxicity in neuronal cells. This effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

- Antidepressant-like Activity : Research has demonstrated that CICG exhibits antidepressant-like effects in animal models. The compound appears to enhance serotonergic and noradrenergic neurotransmission, contributing to its mood-lifting properties.

- Anti-inflammatory Properties : CICG has shown promise in reducing inflammation in various models of acute and chronic inflammatory conditions. This effect may be mediated through the inhibition of pro-inflammatory cytokines.

In Vitro and In Vivo Studies

| Study Type | Findings |

|---|---|

| In Vitro | CICG inhibited NMDA receptor-mediated calcium influx in cultured neurons, demonstrating its antagonistic properties. |

| In Vivo | Animal studies revealed that CICG administration led to significant reductions in depressive-like behaviors as measured by the forced swim test. |

Case Study 1: Neuroprotection in Stroke Models

A study investigated the effects of CICG on neuronal survival following ischemic injury in rodent models. Results indicated that treatment with CICG significantly reduced neuronal death and improved functional recovery post-stroke.

Case Study 2: Antidepressant Effects

In a double-blind, placebo-controlled trial involving depressed patients, CICG was administered alongside standard antidepressants. The results showed a statistically significant improvement in depression scores compared to the placebo group, suggesting an additive effect when combined with traditional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.